2-[3-(Aminomethyl)pentan-3-yl]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-ethyl-2-pyridin-2-ylbutan-1-amine |
InChI |
InChI=1S/C11H18N2/c1-3-11(4-2,9-12)10-7-5-6-8-13-10/h5-8H,3-4,9,12H2,1-2H3 |
InChI Key |
GRJGRXKZKRNQOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CN)C1=CC=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Aminomethyl Pentan 3 Yl Pyridine and Its Structural Analogs
Strategies for the Construction of the Pyridine (B92270) Core with Peripheral Aminomethyl and Pentan-3-yl Substitution
Building the heterocyclic core de novo allows for the introduction of desired substitution patterns from acyclic precursors.
The formation of substituted pyridine rings can be achieved through various condensation and cycloaddition reactions. baranlab.org One of the most powerful methods for assembling polysubstituted pyridines is the transition metal-catalyzed [2+2+2] cycloaddition. nih.govrsc.org This reaction involves the cyclotrimerization of two alkyne molecules with a nitrile. To synthesize a 2-substituted pyridine like the target compound, a diyne could be reacted with a nitrile that contains the pentan-3-yl moiety. For instance, the cycloaddition of acetylene (B1199291) with a nitrile such as 2-ethyl-2-(cyanomethyl)butanenitrile could theoretically yield the desired pyridine core, although controlling regioselectivity can be a challenge. researchgate.netresearchgate.net
Classic condensation reactions, such as the Hantzsch pyridine synthesis or its variations, rely on the reaction of β-dicarbonyl compounds, an aldehyde, and ammonia (B1221849). baranlab.org While versatile, these methods are often better suited for producing symmetrically substituted or dihydropyridine (B1217469) derivatives and may require subsequent oxidation steps. baranlab.org More modern approaches utilize cascade reactions, such as a C-H alkenylation followed by electrocyclization and aromatization, to build the pyridine ring from simpler imines and alkynes. organic-chemistry.orgnih.gov
| Method | Description | Precursors | Key Features |
| [2+2+2] Cycloaddition | Transition metal-catalyzed cyclotrimerization reaction. nih.govrsc.org | Diynes and a nitrile derivative. | Forms the aromatic ring in a single step; regioselectivity can be controlled with appropriate catalysts. researchgate.net |
| Condensation Reactions | Classic methods like Hantzsch synthesis involving condensation of carbonyls and an amine source. baranlab.org | Aldehydes, β-dicarbonyl compounds, ammonia/ammonium (B1175870) formate. | Well-established; often yields dihydropyridines requiring oxidation. |
| Inverse-Demand Diels-Alder | Cycloaddition of an electron-rich dienophile with an electron-deficient azadiene (e.g., 1,2,4-triazines). baranlab.org | 1,2,4-Triazines and enamines or alkynes. | Provides good regioselectivity for highly substituted pyridines. |
| Cascade Reactions | Multi-step sequences in one pot, such as C-H activation/electrocyclization/aromatization. organic-chemistry.orgnih.gov | α,β-Unsaturated imines and alkynes. | Efficient for creating highly substituted pyridines from readily available starting materials. |
A more direct and often preferred strategy involves the modification of a pre-formed pyridine ring. The 2-position of pyridine is susceptible to functionalization due to the electronic influence of the ring nitrogen.
A highly effective method involves the activation of pyridine as its N-oxide. Pyridine N-oxides are more reactive toward both electrophiles and nucleophiles than pyridine itself. researchgate.net The addition of organometallic reagents, such as Grignard reagents, to pyridine N-oxides occurs preferentially at the 2-position. organic-chemistry.orgnih.gov For the target molecule, a Grignard reagent like (3-ethylpentan-3-yl)magnesium bromide could be added to pyridine N-oxide. The resulting dihydropyridine intermediate is then typically treated with a reagent like acetic anhydride (B1165640) and heated to induce rearomatization, affording the 2-substituted pyridine. nih.govacs.org This approach offers excellent regioselectivity for the 2-position. acs.org
Direct C-H activation or functionalization at the 2-position is another modern approach. nih.gov Transition metal catalysts, including palladium, rhodium, and iridium, can mediate the coupling of pyridines with various partners. nih.gov For instance, a palladium-catalyzed C-H activation could potentially be used to couple pyridine with a suitable alkyl halide containing the pentan-3-yl framework. However, such reactions with unactivated, sterically hindered tertiary alkyl groups can be challenging.
| Method | Reagents | Key Features |
| Using Pyridine N-Oxides | 1. Grignard Reagent (e.g., R-MgBr)2. Acetic Anhydride (Ac₂O) or POCl₃ researchgate.netnih.govacs.org | High regioselectivity for the 2-position; versatile for introducing alkyl, aryl, and alkynyl groups. nih.gov |
| Direct C-H Activation | Transition metal catalyst (e.g., Pd, Rh, Ir) and a coupling partner. nih.gov | Atom-economical approach that avoids pre-functionalization of the pyridine ring. |
| Metalation | Strong bases (e.g., n-BuLi, LDA) followed by an electrophile. | Deprotonation typically occurs at the 2-position due to the inductive effect of nitrogen. |
Introduction of the Aminomethyl Group at the Pentan-3-yl Moiety
The construction of the C(sp³)-CH₂NH₂ fragment at a quaternary carbon center is a key synthetic challenge. This is typically accomplished by first installing a precursor functional group, such as a nitrile or ester, which is subsequently converted to the aminomethyl group.
A plausible route to the side chain involves the dialkylation of a suitable starting material. For example, pyridine-2-acetonitrile could be deprotonated at the α-carbon with a strong base like sodium amide or lithium diisopropylamide (LDA) and subsequently alkylated twice with ethyl iodide or ethyl bromide. This would generate the quaternary carbon center α- to the pyridine ring, yielding 2-(1-cyano-1-ethylpropyl)pyridine.
Alternatively, the Gabriel synthesis provides a classic method for forming primary amines. tcichemicals.com This involves the Sₙ2 reaction of potassium phthalimide (B116566) with a suitable alkyl halide. A precursor such as 2-[3-(bromomethyl)pentan-3-yl]pyridine could be treated with potassium phthalimide, followed by hydrazinolysis to release the primary amine. tcichemicals.com The main challenge in this route lies in the synthesis of the requisite tertiary alkyl halide, which is sterically hindered and may be prone to elimination reactions.
Reductive amination is a powerful method for amine synthesis, typically involving the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. libretexts.org In the context of the target molecule, a hypothetical precursor such as 3-(pyridin-2-yl)-3-ethylpentanal could undergo reaction with ammonia, followed by reduction of the intermediate imine with a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. masterorganicchemistry.comwikipedia.org However, the synthesis of the required aldehyde precursor is not trivial.
A more practical approach related to this category is the reduction of a nitrile group. The nitrile group serves as a stable and effective precursor to the aminomethyl functionality. The reduction of the intermediate 2-(1-cyano-1-ethylpropyl)pyridine, synthesized via the dialkylation route described previously, can be accomplished with strong reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Catalytic hydrogenation over a nickel or cobalt catalyst (e.g., Raney Nickel) is another widely used industrial method for this transformation. nih.gov
| Approach | Precursor Functional Group | Reagents | Key Features |
| Nitrile Reduction | Nitrile (-C≡N) | LiAlH₄; or H₂ with Raney Ni/Co catalyst. nih.gov | A robust and high-yielding method for converting nitriles to primary amines. |
| Classical Reductive Amination | Aldehyde (-CHO) | NH₃, NaBH₃CN or other reducing agents. masterorganicchemistry.comwikipedia.org | Efficient for amine synthesis but relies on the availability of the corresponding aldehyde or ketone. |
| Gabriel Synthesis | Alkyl Halide (-CH₂Br) | 1. Potassium Phthalimide2. Hydrazine (N₂H₄) tcichemicals.com | A classic method for primary amine synthesis that avoids over-alkylation. |
Stereoselective Synthesis of 2-[3-(Aminomethyl)pentan-3-yl]pyridine and its Chiral Derivatives
While the parent compound this compound is achiral, the synthesis of chiral analogs, where the two alkyl groups on the quaternary carbon are different, requires stereoselective methods. The creation of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. nih.gov
One strategy involves the asymmetric alkylation of an enolate derived from a precursor like 2-(pyridin-2-yl)propanenitrile. Using a chiral auxiliary or a chiral phase-transfer catalyst during the alkylation step could introduce stereoselectivity at the quaternary center.
Another advanced approach is the use of chiral catalysts during the pyridine ring formation itself. Transition metal-catalyzed [2+2+2] cycloadditions can be rendered enantioselective by employing chiral ligands on the metal center, allowing for the synthesis of pyridines with inherent chirality. nih.govrsc.org Furthermore, enantioselective functionalization of pyridine derivatives is an emerging field. For example, copper-catalyzed asymmetric alkylation of alkenyl pyridines using a chiral diphosphine ligand allows for the synthesis of a wide range of chiral pyridines with excellent enantioselectivity. nih.gov Such a strategy could be adapted to install a chiral side-chain precursor onto the pyridine ring. nih.gov
Enantioselective Methodologies for the Introduction of Chiral Centers
The creation of a chiral center, particularly a quaternary one as found in the analogs of this compound, is a significant focus in modern synthetic chemistry. While specific enantioselective methods for the named compound are not extensively detailed in publicly available literature, general strategies for analogous structures provide a foundational understanding.
One prominent approach involves the cobalt-catalyzed enantioselective desymmetric [2+2+2] cycloaddition. This method has been successfully employed for the synthesis of pyridines possessing all-carbon quaternary centers. nih.govresearchgate.net The regio- and enantioselectivities in these reactions are typically governed by the nature of the terminal alkynes used and the specific design of the bisoxazolinephosphine ligands. nih.gov For instance, the use of terminal alkyl, alkenyl, or silyl (B83357) alkynes can lead to pyridines with 5-substituents with high regioselectivity (>20:1) and enantiomeric excesses (ee) up to 94%. nih.gov Conversely, employing terminal aryl alkynes can result in the formation of pyridines with 6-substituents with up to 99% ee. nih.gov This methodology offers a pathway to chiral pyridine cores that could be further elaborated to introduce the aminomethyl group.
Another relevant strategy is the Rh-catalyzed asymmetric reductive Heck reaction. This has been applied to the synthesis of enantioenriched 3-substituted tetrahydropyridines from aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2H)-carboxylate. nih.govacs.org This process, which is part of a three-step sequence involving partial reduction of pyridine, asymmetric carbometalation, and a subsequent reduction, provides access to a variety of chiral 3-piperidines with high yield and excellent enantioselectivity. nih.govacs.org
Furthermore, the development of tunable chiral pyridine–aminophosphine ligands, synthesized from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds, highlights the ongoing efforts to create sophisticated tools for asymmetric catalysis in pyridine synthesis. rsc.org
Diastereoselective Control in Multi-step Synthesis
Achieving diastereoselective control in the synthesis of complex molecules like this compound, which may contain multiple stereocenters in its analogs, is crucial. While specific diastereoselective routes for this exact compound are not well-documented, general principles of diastereoselective synthesis for related structures are applicable.
Methodologies often rely on the substrate-controlled or reagent-controlled introduction of new stereocenters. For instance, in a multi-step synthesis, an existing chiral center can direct the stereochemical outcome of a subsequent reaction. The synthesis of functionalized piperidines often employs such strategies, where the stereochemistry of intermediates is carefully controlled. semanticscholar.org
Convergent and Divergent Synthetic Routes
Both convergent and divergent strategies are employed in the synthesis of complex pyridine derivatives to enhance efficiency and allow for the creation of diverse analogs from common intermediates.
A single-step, convergent procedure for the synthesis of pyridine derivatives from N-vinyl or N-aryl amides and various π-nucleophiles has been described. acs.org This approach is advantageous as it avoids the need to isolate activated amide intermediates and allows for predictable introduction of substituents. acs.org
Step-Economic Synthetic Pathways
Step-economy is a key principle in modern organic synthesis, aiming to reduce the number of synthetic steps, thereby saving time, resources, and reducing waste. One-pot and tandem reactions are hallmarks of step-economic syntheses.
A concise copper-catalyzed procedure involving N-O bond cleavage followed by C-C/C-N bond formation allows for the synthesis of multisubstituted pyridines from oxime acetates, activated methylene (B1212753) compounds, and a range of aldehydes. This method is noted for its use of an inexpensive catalyst and high step-economy. organic-chemistry.org Similarly, a one-pot synthesis of functionalized pyridines through the reaction of propargylamine (B41283) and ketones, catalyzed by Cu(II) compounds, has been demonstrated. enamine.net
Modular Synthesis Approaches
Modular synthesis provides a flexible and efficient way to assemble complex molecules from simpler, interchangeable building blocks. This approach is particularly valuable for creating libraries of analogs for structure-activity relationship studies.
A modular method for preparing highly substituted pyridines has been developed, which employs a cascade reaction comprising a novel N-iminative, Cu-catalyzed cross-coupling, electrocyclization, and air oxidation. mdpi.com This method utilizes readily available starting materials and demonstrates good functional group tolerance. Another modular approach involves a visible-light-mediated multicomponent coupling reaction of primary amines, aldehydes, and alkyl iodides for the synthesis of α-branched secondary alkylamines, which could be adapted for the side chain of the target molecule. rsc.org The synthesis of polycyclic alkaloid scaffolds has also been achieved through a rapid, versatile, three-step modular synthesis from simple, commercially available indole (B1671886) derivatives, showcasing the power of this strategy. bohrium.com
Green Chemistry Principles in the Synthesis of this compound Derivatives
The application of green chemistry principles to the synthesis of pyridine derivatives is an area of growing importance, focusing on reducing the environmental impact of chemical processes. rasayanjournal.co.incitedrive.comresearchgate.netnih.gov
Solvent-Free or Aqueous Medium Reactions
A significant focus of green chemistry is the reduction or elimination of hazardous organic solvents. To this end, solvent-free reactions and the use of water as a benign solvent are highly desirable.
Several multicomponent reactions for the synthesis of aminopyridine and aminopyrido[2,3-d]pyrimidine derivatives have been successfully carried out under solvent-free conditions. mdpi.comnih.gov These methods often involve simple heating of the reactants and provide good yields in short reaction times. mdpi.com For example, 4-substituted aminopyrido[2,3-d]pyrimidines have been synthesized by heating 2-aminopyridines, triethyl orthoformate, and various primary amines without any solvent. mdpi.com Similarly, a range of 2-amino-3-cyanopyridine (B104079) derivatives have been efficiently prepared from enaminones as key precursors under solvent-free conditions. nih.gov
The use of aqueous media has also been explored. An aqueous synthesis of methylimidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[2,1-a]isoquinolines has been reported to proceed without the deliberate addition of a catalyst. organic-chemistry.org
Catalytic Methodologies for Reduced Waste
The synthesis of structurally complex molecules such as this compound and its analogs is often a multi-step process that can generate significant chemical waste. In recent years, a strong emphasis has been placed on the development of "green" or sustainable chemical processes that minimize waste, reduce energy consumption, and utilize less hazardous materials. Catalytic methodologies are at the forefront of this movement, offering elegant solutions to improve the efficiency and environmental footprint of synthetic routes to pyridine derivatives. These approaches are aligned with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
A variety of innovative catalytic strategies have been developed to create pyridine derivatives, including the use of green catalysts, environmentally benign solvents, and energy-efficient reaction conditions such as microwave and ultrasonic irradiation. citedrive.comnih.gov These methods aim to improve upon traditional synthetic pathways, which often involve stoichiometric reagents and harsh reaction conditions, leading to poor atom economy and substantial waste.
One-pot multicomponent reactions (MCRs) represent a particularly powerful strategy for waste reduction in the synthesis of pyridine scaffolds. citedrive.comnih.govnih.govacs.org By combining three or more reactants in a single reaction vessel, MCRs can construct complex molecules in a convergent manner, avoiding the need for isolation and purification of intermediates. This not only saves time and resources but also significantly reduces the amount of solvent and other auxiliary materials used. For instance, a functional and environmentally green procedure for the design of novel pyridine derivatives has been demonstrated through a one-pot, four-component reaction under microwave irradiation in ethanol, offering excellent yields (82%–94%), pure products, and short reaction times (2–7 minutes). nih.govacs.org
The choice of catalyst is paramount in these green synthetic approaches. Heterogeneous catalysts, such as nanocatalysts and reusable solid-supported catalysts, are particularly attractive as they can be easily separated from the reaction mixture and reused multiple times, minimizing catalyst waste. researchgate.netbhu.ac.inresearchgate.net For example, activated fly ash has been reported as an efficient, eco-friendly, and reusable catalyst for the synthesis of imidazo[1,2-a]pyridines. bhu.ac.in Similarly, nano-magnetic catalysts offer the advantage of easy separation using an external magnet. researchgate.net
The use of renewable feedstocks is another key aspect of sustainable synthesis. Catalytic processes have been developed to produce pyridine bases from glycerol (B35011), a byproduct of biodiesel production. researchgate.netrsc.org This approach not only utilizes a renewable resource but also provides an alternative to petroleum-based starting materials. Zeolite catalysts, such as HZSM-5, have shown significant activity in the thermo-catalytic conversion of glycerol and ammonia to pyridines. rsc.org
Furthermore, the development of solvent-free or "neat" reaction conditions is a significant step towards minimizing waste. mdpi.com By eliminating the solvent, which often constitutes the largest volume of material in a chemical reaction, the environmental impact can be drastically reduced.
The following table provides an overview of various catalytic methodologies for the synthesis of pyridine derivatives with a focus on waste reduction:
| Catalytic Methodology | Key Features | Advantages | Example Catalyst(s) |
| Multicomponent Reactions | Three or more reactants combined in a single step. | High atom economy, reduced number of synthetic steps, less waste. | Zinc-linked amino acid complexes, various metal catalysts. |
| Nanocatalysis | Use of catalysts in the nanometer size range. | High surface area-to-volume ratio, high catalytic activity, potential for recyclability. | Nano-TiO2, Fe3O4@SiO2. researchgate.net |
| Biomass Conversion | Utilization of renewable feedstocks. | Sustainable sourcing of starting materials, reduced reliance on fossil fuels. | ZSM-5 zeolites for glycerol conversion. researchgate.netrsc.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times, often higher yields, reduced side reactions. | Not catalyst-specific, enhances various catalytic reactions. nih.govacs.org |
| Reusable Catalysts | Catalysts that can be easily recovered and reused. | Reduced catalyst waste and cost. | Activated Fly Ash, Nano-magnetic silica-bonded S-sulfonic acid. bhu.ac.in |
| Solvent-Free Synthesis | Reactions conducted without a solvent. | Elimination of solvent waste, simplified work-up procedures. | Copper-catalyzed reactions under neat conditions. mdpi.com |
Detailed research findings have demonstrated the effectiveness of these approaches. For instance, in the synthesis of certain pyridine dicarbonitrile derivatives, nano-TiO2 prepared via a magnetized process exhibited high catalytic activity, allowing for rapid access to the desired compounds in high yields in water at room temperature. researchgate.net Another study highlighted the use of a novel nano-magnetic metal-organic framework, Fe3O4@MIL-101(Cr)-N(CH2PO3)2, for the synthesis of pyrazolo[3,4-b]pyridines under solvent-free conditions with high yields. researchgate.net
These examples underscore the significant progress being made in the development of catalytic methodologies that not only provide efficient access to pyridine-containing molecules but also prioritize environmental sustainability through waste reduction.
Chemical Reactivity and Mechanistic Investigations of 2 3 Aminomethyl Pentan 3 Yl Pyridine
Reactivity of the Pyridine (B92270) Nitrogen Atom
The pyridine ring in 2-[3-(Aminomethyl)pentan-3-yl]pyridine is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic property governs its reactivity towards both electrophiles and nucleophiles.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Pyridine and its derivatives are significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. pearson.com The nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. pearson.com Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, further increasing the ring's deactivation.
Electrophilic attack on the pyridine ring preferentially occurs at the 3-position (meta-position). quora.comquora.com This regioselectivity is dictated by the relative stability of the cationic intermediates (sigma complexes) formed during the reaction. Attack at the 2- or 4-positions results in a resonance structure where the positive charge is placed directly on the highly electronegative nitrogen atom, which is energetically unfavorable. quora.comquimicaorganica.org In contrast, attack at the 3-position avoids this destabilizing arrangement. quimicaorganica.org
For this compound, the large alkyl substituent at the 2-position introduces significant steric hindrance, further disfavoring attack at the adjacent 3-position to some extent, although the 5-position remains electronically favored. The alkyl group does have a weak electron-donating inductive effect, but this is generally insufficient to overcome the powerful deactivating effect of the ring nitrogen. youtube.com Therefore, electrophilic substitution, which requires harsh reaction conditions, is expected to occur predominantly at the 5-position. quora.com
Table 1: Stability of Intermediates in Electrophilic Aromatic Substitution of 2-Substituted Pyridines
| Position of Electrophilic Attack | Relative Stability of Cationic Intermediate (Sigma Complex) | Key Destabilizing Factor |
|---|---|---|
| 2- or 6- (ortho) | Least Stable | A resonance form places a positive charge on the electronegative nitrogen atom. quimicaorganica.org |
| 4- (para) | Less Stable | A resonance form places a positive charge on the electronegative nitrogen atom. quora.com |
| 3- or 5- (meta) | Most Stable | The positive charge is distributed across the carbon atoms, avoiding the nitrogen. quora.comquimicaorganica.org |
Nucleophilic Reactivity and Protonation Equilibria
The non-bonding lone pair of electrons on the sp²-hybridized nitrogen atom imparts basic and nucleophilic character to the pyridine ring. nih.gov This lone pair is not part of the aromatic π-system and is readily available to react with protons or other electrophiles. wikipedia.org
Protonation of the pyridine nitrogen is a fundamental acid-base equilibrium. The basicity of pyridine derivatives is commonly expressed by the pKa of their conjugate acid, the pyridinium (B92312) ion. The pKa of the unsubstituted pyridinium ion is approximately 5.2. wikipedia.org The substituent at the 2-position in this compound is an alkyl group, which is electron-donating through an inductive effect. This effect increases the electron density on the nitrogen atom, making it a stronger base compared to unsubstituted pyridine. Therefore, the pKa of the corresponding pyridinium ion is expected to be slightly higher than 5.2.
Table 2: Comparison of pKa Values for Substituted Pyridinium Ions
| Compound | pKa of Conjugate Acid |
|---|---|
| Pyridine | 5.23 researchgate.net |
| 2-Methylpyridine | 5.97 |
| 2-Ethylpyridine | 5.89 |
| This compound (Estimated) | > 5.2 (likely ~6.0) |
Data for substituted pyridines is illustrative of the inductive effect.
Reactivity of the Aminomethyl Group
The primary amine of the aminomethyl group is a key site of reactivity, functioning as a potent nucleophile in a variety of chemical transformations.
Nucleophilicity of the Primary Amine Moiety
The primary amine in this compound is a strong nucleophile due to the lone pair of electrons on the nitrogen atom. msu.edu Its nucleophilicity is generally correlated with its basicity; as an alkylamine, it is significantly more basic than the pyridine nitrogen. However, reactivity is also influenced by steric factors. masterorganicchemistry.com The amine is attached to a tertiary carbon atom, which creates a sterically hindered environment around the nitrogen. This bulk can decrease the rate of reaction with sterically demanding electrophiles compared to less hindered primary amines like ethylamine. masterorganicchemistry.com Despite this, it remains a reactive nucleophile capable of participating in a wide range of reactions. researchgate.net
Table 3: Mayr Nucleophilicity Parameters for Representative Amines (in Water)
| Amine | Nucleophilicity Parameter (N) | Comments |
|---|---|---|
| Ammonia (B1221849) (NH₃) | 9.5 | Baseline primary amine. masterorganicchemistry.com |
| Ethylamine | 12.9 | Less hindered primary amine. masterorganicchemistry.com |
| tert-Butylamine | ~10.9 | Sterically hindered primary amine, showing reduced nucleophilicity. masterorganicchemistry.com |
| Diethylamine | 14.7 | Example of a more nucleophilic secondary amine. masterorganicchemistry.com |
The nucleophilicity of the aminomethyl group in the title compound is expected to be influenced by steric hindrance, similar to tert-butylamine.
Acylation and Alkylation Reactions at the Amino Nitrogen
As a potent nucleophile, the primary amino group readily undergoes acylation and alkylation.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides results in the formation of stable amide derivatives. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).
Alkylation: The amine can be alkylated by reaction with alkyl halides. This Sₙ2 reaction leads to the formation of a secondary amine. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, which can lead to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. msu.edu Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation.
Table 4: Typical Acylation and Alkylation Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-substituted Amide |
| Acylation | Acetic Anhydride (B1165640) ((CH₃CO)₂O) | N-substituted Amide |
| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine, Tertiary Amine, Quaternary Salt |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |
Condensation Reactions with Carbonyl Compounds
The primary amine of this compound reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. nih.govshd-pub.org.rs This reaction is a cornerstone of amine chemistry and proceeds through a two-step mechanism:
Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine.
Dehydration: The carbinolamine is then dehydrated, typically under acidic catalysis, to eliminate a molecule of water and form the C=N double bond of the imine. researchgate.net
The reaction is generally reversible, and the removal of water is often necessary to drive the equilibrium toward the formation of the imine product. mdpi.com
Table 5: Examples of Imine Formation with Carbonyl Compounds
| Carbonyl Compound | Structure | Resulting Product |
|---|---|---|
| Benzaldehyde | C₆H₅CHO | N-benzylidene Schiff base |
| Acetone | (CH₃)₂CO | N-isopropylidene Schiff base |
| Cyclohexanone | C₆H₁₀O | N-cyclohexylidene Schiff base |
Reactivity of the Pentan-3-yl Backbone
The pentan-3-yl group presents a unique structural feature within the molecule, characterized by a quaternary carbon atom. This section delves into the reactivity at this specific center and the stereochemical implications of such reactions.
The tertiary carbon of the pentan-3-yl unit is a focal point for specific chemical transformations. Due to the presence of three ethyl groups and the aminomethylpyridine substituent, this center is sterically hindered, which influences its reactivity. Reactions at this position would likely proceed through mechanisms that can accommodate this steric bulk, such as unimolecular reactions.
For instance, should a suitable leaving group be present at the tertiary carbon, substitution reactions would likely follow an SN1 pathway. This mechanism involves the formation of a planar tertiary carbocation as an intermediate. The stability of this carbocation is enhanced by the inductive effect of the surrounding alkyl groups. Nucleophilic attack on this planar intermediate can then occur from either face, leading to a mixture of stereoisomers.
Table 1: Hypothetical SN1 Reaction at a Functionalized Tertiary Carbon of a Pentan-3-yl Derivative
| Substrate | Nucleophile | Solvent | Product(s) |
|---|---|---|---|
| 2-[3-(Bromomethyl)pentan-3-yl]pyridine | Methanol | Methanol | Racemic mixture of 2-[3-(Methoxymethyl)pentan-3-yl]pyridine |
Note: This table presents plausible reactions based on established chemical principles, as specific experimental data for this compound was not found in the searched literature.
The stereochemistry of reactions occurring at the tertiary carbon of the pentan-3-yl unit is a direct consequence of the reaction mechanism. As discussed, SN1 reactions at a chiral tertiary center typically result in racemization. The formation of a planar carbocation intermediate allows the incoming nucleophile to attack from either the top or bottom face with roughly equal probability, leading to a mixture of enantiomers. vaia.compearson.com
If the tertiary carbon of the pentan-3-yl unit were a stereocenter, any reaction proceeding through an SN1 mechanism would be expected to yield a racemic mixture of products. The planarity of the carbocation intermediate erases the stereochemical information of the starting material. vaia.com
Cross-Coupling Reactions Involving this compound as a Substrate
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The pyridine ring of this compound can potentially participate in such reactions, although the steric hindrance from the pentan-3-yl group and the coordinating nature of the aminomethyl group would play significant roles.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are fundamental in modern organic synthesis. libretexts.orgnih.gov For this compound to act as a substrate in these reactions, it would typically first need to be halogenated at the pyridine ring. The subsequent coupling reaction would then be influenced by the electronic properties of the pyridine ring and the steric environment around the palladium catalyst.
The aminomethyl group can act as a coordinating ligand for the palladium catalyst, which could either facilitate or hinder the desired cross-coupling reaction. The choice of phosphine (B1218219) ligands is crucial in modulating the reactivity of the palladium center and achieving successful coupling. nih.gov
Table 2: Plausible Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated this compound Derivative
| Pyridine Substrate | Coupling Partner | Catalyst | Ligand | Product |
|---|---|---|---|---|
| 5-Bromo-2-[3-(aminomethyl)pentan-3-yl]pyridine | Phenylboronic acid | Pd(OAc)₂ | SPhos | 5-Phenyl-2-[3-(aminomethyl)pentan-3-yl]pyridine |
| 5-Iodo-2-[3-(aminomethyl)pentan-3-yl]pyridine | Styrene | PdCl₂(PPh₃)₂ | PPh₃ | 5-Styryl-2-[3-(aminomethyl)pentan-3-yl]pyridine |
The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition: The active Pd(0) catalyst reacts with the halo-pyridine substrate, inserting into the carbon-halogen bond to form a Pd(II) complex.
Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The aminomethyl group in this compound could potentially influence these steps by coordinating to the palladium center. This coordination could affect the rate and selectivity of the reaction. researchgate.net The steric bulk of the pentan-3-yl group would also be a significant factor, potentially hindering the approach of the coupling partners to the catalytic center.
Rearrangement Reactions and Isomerization Pathways
Isomerization and rearrangement reactions of pyridine derivatives can occur under various conditions, such as photochemical irradiation or in the presence of strong bases.
The photochemical isomerization of pyridine itself is known to proceed through the formation of Dewar pyridine intermediates. researchgate.netresearchgate.net It is conceivable that under UV irradiation, the pyridine ring of this compound could undergo similar transformations, leading to different constitutional isomers.
Another possibility for isomerization involves an "addition of nucleophile, ring-opening, and ring-closing" (ANRORC) mechanism. nih.gov In the presence of a strong nucleophile, such as a hydroxide (B78521) ion, attack on an electron-deficient carbon of the pyridine ring could lead to ring opening, followed by recyclization to form a different heterocyclic system or a rearranged pyridine derivative. The specific pathway and product would depend on the reaction conditions and the substitution pattern of the pyridine ring.
Intramolecular Transformations
While no specific intramolecular transformations of this compound have been reported, the presence of a nucleophilic primary amine and an electrophilic (or potentially activatable) pyridine ring within the same molecule suggests the possibility of intramolecular cyclization reactions under suitable conditions. The feasibility of such reactions would depend on the conformational flexibility of the pentyl chain and the reaction conditions employed.
One hypothetical intramolecular transformation could be the formation of a new heterocyclic ring system. For instance, under oxidative conditions or in the presence of a suitable catalyst, the amino group could potentially attack the pyridine ring, leading to a fused or bridged bicyclic product. The likelihood of such a reaction would be influenced by the steric hindrance posed by the two ethyl groups on the C3 of the pentane (B18724) chain.
Another possibility, though less likely without prior activation of the pyridine ring, is an intramolecular nucleophilic aromatic substitution. This would require harsh reaction conditions and may not be a favorable process.
Stereoisomerization Processes
The this compound molecule possesses a chiral center at the C3 position of the pentane chain, as it is bonded to four different groups: a pyridin-2-yl group, an aminomethyl group, and two ethyl groups. Therefore, this compound can exist as a pair of enantiomers, (R)-2-[3-(Aminomethyl)pentan-3-yl]pyridine and (S)-2-[3-(Aminomethyl)pentan-3-yl]pyridine.
There is no information available in the scientific literature regarding the stereoisomerization or racemization of this specific compound. In general, for a carbon-centered chiral molecule of this type, stereoisomerization would require the breaking and reforming of a covalent bond at the chiral center. Under typical laboratory conditions, the C-C bonds of the pentane chain are stable, and spontaneous racemization is not expected to occur.
Any potential stereoisomerization process would likely require specific chemical or enzymatic catalysis to proceed. For example, a reaction that temporarily creates a planar intermediate at the C3 position could lead to a loss of stereochemical information and result in a racemic mixture. However, no such processes have been described for this molecule.
Due to the absence of research data, no interactive data tables can be generated for the intramolecular transformations or stereoisomerization processes of this compound.
Coordination Chemistry of 2 3 Aminomethyl Pentan 3 Yl Pyridine As a Ligand
Synthesis of Metal Complexes with Aminomethylpyridine Ligands
The synthesis of metal complexes using ligands structurally similar to 2-[3-(Aminomethyl)pentan-3-yl]pyridine typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of metal precursor, solvent, and reaction conditions is crucial in determining the final product.
Ligand Design and Denticity Considerations
Ligands based on the 2-(aminomethyl)pyridine framework are classic examples of bidentate N,N'-donors. The design incorporates two key coordinating groups: the sp²-hybridized nitrogen atom of the pyridine (B92270) ring and the sp³-hybridized nitrogen of the primary amine group.
Pyridine Nitrogen: This nitrogen atom is part of an aromatic system, which influences its basicity and coordinating ability. It acts as a σ-donor and can also participate in π-backbonding with suitable metal centers.
Amine Nitrogen: The primary amine group is a flexible, strong σ-donor. The lone pair on this nitrogen is readily available for coordination.
The combination of these two donor sites allows the ligand to act as a chelating agent, forming a stable five-membered ring upon coordination to a metal center. For the hypothetical this compound, the bulky 3-ethylpentan-3-yl group attached to the carbon bearing the aminomethyl group would be expected to introduce significant steric hindrance. This bulk would likely influence the approach of the ligand to the metal center and affect the stability and geometry of the resulting complex.
Stoichiometric Control in Complex Formation
The stoichiometry of the metal-to-ligand ratio is a critical factor in isolating the desired complex. Depending on the coordination preferences of the metal ion and the steric profile of the ligand, different stoichiometries can be achieved.
1:1 (M:L) Complexes: These are common when the metal ion has available coordination sites for other ligands (e.g., solvent molecules, anions).
1:2 (M:L) Complexes: For a metal ion with a coordination number of four or six, two bidentate ligands can coordinate to form complexes such as [ML₂]ⁿ⁺.
1:3 (M:L) Complexes: Octahedral metal centers can sometimes accommodate three bidentate ligands, leading to [ML₃]ⁿ⁺ complexes, although this is less common with sterically demanding ligands.
Control over stoichiometry is typically managed by carefully adjusting the molar ratios of the reactants. The formation of a specific complex can often be directed by the choice of solvent and the nature of the counter-ion from the metal salt.
Binding Modes and Chelation Properties of Aminomethylpyridine Ligands
The chelation of aminomethylpyridine-type ligands to a metal center is a key feature of their coordination chemistry, leading to thermodynamically stable complexes due to the chelate effect.
Bidentate Coordination via Pyridine and Amine Nitrogen Atoms
The primary and most stable binding mode for 2-(aminomethyl)pyridine and its derivatives is bidentate chelation. This involves the simultaneous coordination of both the pyridine nitrogen and the aminomethyl nitrogen to the same metal center. This mode of coordination results in the formation of a five-membered chelate ring, which is entropically and enthalpically favored.
| Donor Atom 1 | Donor Atom 2 | Chelate Ring Size |
| Pyridine Nitrogen | Amine Nitrogen | 5-membered |
This bidentate coordination is a recurring motif in the vast majority of complexes formed with this class of ligands.
Influence of Alkyl Chain Length and Branching on Chelate Ring Formation
While no data exists for this compound, studies on related ligands have shown that the nature of the alkyl backbone can significantly impact the properties of the resulting metal complexes.
Steric Hindrance: Increased branching and bulk on the alkyl chain, such as the 3-ethylpentan-3-yl group, would create steric crowding around the metal center. This can lead to longer metal-ligand bond lengths and may favor lower coordination numbers.
Table of Expected Steric Effects:
| Ligand Feature | Expected Impact on Chelation |
|---|---|
| Bulky Alkyl Group (e.g., pentan-3-yl) | Increased steric repulsion between ligands, potentially favoring lower M:L ratios. |
| Distortion of ideal coordination geometries. |
Coordination Geometry of the Metal Center in Complexes
The coordination geometry adopted by the metal center in complexes with aminomethylpyridine-type ligands is dependent on the electronic configuration and preferred coordination number of the metal ion, as well as the stoichiometry and steric properties of the ligand.
Common geometries observed for related ligands include:
Square Planar: Often seen with d⁸ metal ions such as Ni(II), Pd(II), and Pt(II) in [ML₂]ⁿ⁺ complexes.
Tetrahedral: Can occur with ions like Co(II) and Zn(II).
Octahedral: The most common geometry for many transition metals, especially in [ML₃]ⁿ⁺ or [ML₂(X)₂]ⁿ⁺ type complexes (where X is a monodentate ligand).
For the sterically hindered this compound, it is plausible that it would favor the formation of complexes with lower coordination numbers or exhibit distorted geometries to accommodate the bulky alkyl groups. For instance, in a 1:2 metal-to-ligand complex, the two bulky ligands would likely arrange themselves to minimize steric clash, leading to significant distortion from an ideal square planar or tetrahedral geometry.
Electronic and Steric Effects of the this compound Ligand
The pentan-3-yl group attached to the carbon atom bearing the aminomethyl group is expected to exert significant steric hindrance around the coordination site of the primary amine. This bulky alkyl group would likely influence the coordination geometry and the ability of other ligands to approach the metal center. The ethyl groups on the tertiary carbon could restrict the rotational freedom of the aminomethyl group upon coordination, potentially favoring specific conformers. This steric bulk could also limit the nuclearity of the resulting complexes, possibly favoring the formation of mononuclear species over polynuclear ones. The degree of steric hindrance would be a critical factor in determining the coordination number and geometry of the metal complexes formed.
Stability and Lability of Metal Complexes with this compound
No thermodynamic stability constants for metal complexes of this compound have been reported. The stability of such complexes would be influenced by several factors, including the chelate effect, the nature of the metal ion, and the steric and electronic properties of the ligand. The formation of a six-membered chelate ring involving the pyridine nitrogen and the aminomethyl nitrogen would contribute positively to the stability of the complexes (the chelate effect). However, the steric bulk of the pentan-3-yl group might introduce strain, potentially counteracting the chelate effect to some extent. To quantify the stability, potentiometric or spectrophotometric titrations would be necessary to determine the formation constants (log K or log β values).
Heterometallic Complexes Incorporating this compound
The synthesis and characterization of heterometallic complexes containing the this compound ligand have not been described in the available literature. In principle, this ligand could be used to create heterometallic systems if it coordinates to one metal center while providing a binding site for a second, different metal ion. However, as a simple bidentate ligand, its use as a linker for constructing heterometallic assemblies would likely require the presence of other bridging ligands in the coordination sphere. Without experimental evidence, any discussion on its role in forming heterometallic complexes remains hypothetical.
Advanced Spectroscopic Elucidation and Structural Characterization of 2 3 Aminomethyl Pentan 3 Yl Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. A full suite of 1D and 2D NMR experiments can provide unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the title compound.
The ¹H and ¹³C NMR spectra provide the initial, fundamental information about the molecule's electronic environment and proton-proton connectivities.
¹H NMR Spectrum: The proton spectrum is expected to show distinct signals for the pyridine (B92270) ring, the two equivalent ethyl groups, and the aminomethyl moiety. The four protons of the pyridine ring would appear in the aromatic region (typically δ 7.0-8.7 ppm), with the proton at the C6 position being the most deshielded due to its proximity to the electronegative nitrogen atom. The ethyl groups would present as a characteristic triplet for the six methyl (CH₃) protons and a quartet for the four methylene (B1212753) (CH₂) protons, demonstrating their free rotation and magnetic equivalence. The aminomethyl group would likely show a singlet for the two CH₂ protons and a broad, exchangeable signal for the two amine (NH₂) protons.
¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum would display signals for each unique carbon atom. The five carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm). The key structural feature, the quaternary carbon, is expected to appear as a weak signal around δ 40-50 ppm. The carbons of the ethyl and aminomethyl groups would be found in the aliphatic region of the spectrum.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-[3-(Aminomethyl)pentan-3-yl]pyridine
| Atom Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |
| Pyridine C2 | - | ~160 |
| Pyridine C3 | ~7.7 (ddd) | ~122 |
| Pyridine C4 | ~7.3 (ddd) | ~136 |
| Pyridine C5 | ~7.2 (ddd) | ~124 |
| Pyridine C6 | ~8.6 (ddd) | ~149 |
| Quaternary C (C-pentan) | - | ~45 |
| -CH₂- (ethyl) | ~1.8 (q) | ~30 |
| -CH₃ (ethyl) | ~0.8 (t) | ~8 |
| -CH₂- (aminomethyl) | ~2.7 (s) | ~50 |
| -NH₂ | ~1.5 (s, broad) | - |
Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. princeton.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu Expected correlations would be observed between the coupled protons within the pyridine ring and, most distinctly, between the methylene and methyl protons of the ethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). youtube.com This technique would definitively link the proton signals in Table 1 to their corresponding carbon signals, for instance, confirming the assignment of the ethyl group's CH₂ and CH₃ signals.
From the ethyl CH₂ and CH₃ protons to the quaternary carbon.
From the aminomethyl CH₂ protons to the quaternary carbon.
From the pyridine H3 proton to the quaternary carbon and pyridine C2/C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment maps correlations between protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. researchgate.netu-tokyo.ac.jp A NOESY spectrum could reveal spatial proximity between the H6 proton of the pyridine ring and the protons of the ethyl and aminomethyl groups, helping to define the rotational orientation around the C(pyridine)-C(quaternary) bond.
Given the steric bulk around the bond connecting the pyridine ring to the quaternary carbon, hindered rotation may occur. Variable-temperature (VT) NMR studies could probe this dynamic process. At room temperature, rapid rotation would likely make the two ethyl groups chemically and magnetically equivalent. However, upon cooling, if the rotational energy barrier is significant, this rotation could slow on the NMR timescale, potentially leading to the decoalescence of the ethyl group signals into two separate sets of quartets and triplets.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Infrared (IR) and Raman spectroscopy provide complementary information on the vibrational modes of the molecule, which are characteristic of specific functional groups and can be sensitive to conformational changes and hydrogen bonding. jocpr.com
The IR and Raman spectra of this compound would be dominated by vibrations associated with its primary amine, pyridine, and aliphatic alkyl functionalities. aps.org
Interactive Table 2: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium | Weak |
| C-H Aromatic Stretch | Pyridine Ring | 3000 - 3100 | Medium | Strong |
| C-H Aliphatic Stretch | Ethyl, Aminomethyl | 2850 - 2960 | Strong | Medium |
| C=N, C=C Ring Stretch | Pyridine Ring | 1400 - 1600 | Strong | Strong |
| N-H Scissoring (Bend) | Primary Amine (-NH₂) | 1590 - 1650 | Medium-Strong | Weak |
| C-H Aliphatic Bend | Ethyl, Aminomethyl | 1375 - 1465 | Medium | Medium |
A key structural feature of the title compound is the potential for intramolecular hydrogen bonding between the lone pair of the pyridine nitrogen and one of the protons of the aminomethyl (-CH₂NH₂) group. This would form a stable six-membered ring. Such an interaction can be readily detected using vibrational spectroscopy. nih.gov
The presence of this hydrogen bond would be expected to cause the N-H stretching frequencies to shift to a lower wavenumber (a "red shift") and broaden significantly compared to a similar primary amine that cannot form such an internal bond. researchgate.net The magnitude of this shift provides an indication of the hydrogen bond's strength. This hypothesis could be tested by analyzing the IR spectrum in different solvents; non-polar solvents would favor the intramolecular bond, while polar, protic solvents would compete for hydrogen bonding, causing the N-H bands to shift back towards their "free" position.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For this compound, the primary chromophore is the pyridine ring.
The electronic spectrum of pyridine-containing compounds is typically characterized by two main types of transitions: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). researchgate.net The π → π* transitions are generally high-intensity absorptions arising from the delocalized π-electron system of the aromatic ring. The n → π* transitions are typically of lower intensity and involve the promotion of an electron from one of the lone pairs on the nitrogen atom to an antibonding π* orbital.
| Electronic Transition | Typical Wavelength Range (nm) for Pyridine Chromophore | Expected Molar Absorptivity (ε) Range (L mol-1 cm-1) | Notes |
|---|---|---|---|
| π → π | 200 - 270 | 2,000 - 15,000 | High-intensity band related to the aromatic system. |
| n → π | 270 - 300 | < 500 | Low-intensity band, often appearing as a shoulder on the π → π* band. |
Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands upon a change in solvent polarity. researchgate.net This phenomenon arises from differential solvation of the molecule's ground and excited electronic states. Donor-acceptor molecules, in particular, can exhibit significant solvatochromic shifts. nih.gov
For this compound, both the pyridine nitrogen and the primary amine nitrogen have lone pairs of electrons that can engage in hydrogen bonding with protic solvents (e.g., water, ethanol). The polarity of the solvent can influence the energy gap between the ground and excited states. nih.gov
Positive Solvatochromism (Bathochromic Shift): Occurs when the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. This leads to a shift to longer wavelengths (red shift).
Negative Solvatochromism (Hypsochromic Shift): Occurs when the ground state is more stabilized by polar solvents than the excited state, resulting in a shift to shorter wavelengths (blue shift). This is common for n → π* transitions where polar, protic solvents can form hydrogen bonds with the ground-state lone pair, lowering its energy and increasing the energy required for the transition.
The expected solvatochromic behavior for this compound would likely show a hypsochromic shift for its n → π* transition as solvent polarity and hydrogen-bonding ability increase.
| Solvent | Polarity (ET(30) kcal/mol) | Hypothetical λmax for n → π* Transition (nm) | Expected Shift |
|---|---|---|---|
| Hexane | 31.0 | 285 | Reference |
| Chloroform | 39.1 | 282 | Hypsochromic (Blue) |
| Ethanol | 51.9 | 278 | Hypsochromic (Blue) |
| Water | 63.1 | 275 | Hypsochromic (Blue) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing the masses of its fragments.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a compound's elemental formula, as each formula has a unique exact mass based on the monoisotopic masses of its constituent atoms. For this compound, HRMS would be used to confirm its molecular formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C11H18N2 |
| Nominal Mass | 178 amu |
| Calculated Monoisotopic (Exact) Mass | 178.146998 u |
An experimental HRMS measurement yielding a mass value extremely close to the calculated exact mass would provide strong evidence for the C₁₁H₁₈N₂ elemental composition.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor or parent ion), followed by its fragmentation through collision-activated dissociation (CAD) and analysis of the resulting product ions. nih.gov The fragmentation pattern is highly characteristic of the molecule's structure, as bonds break at predictable locations based on their relative strengths and the stability of the resulting fragments.
For this compound ([M+H]⁺, m/z 179.1546), several key fragmentation pathways can be predicted based on the fragmentation modes of similar nitrogen-containing heterocyclic compounds. mdpi.comsapub.orgresearchgate.net
Loss of Aminomethyl Radical: Cleavage of the C-C bond adjacent to the primary amine can lead to the loss of a •CH₂NH₂ radical.
Benzylic-type Cleavage: The bond between the pyridine ring and the tertiary carbon is analogous to a benzylic position. Cleavage at this bond is a common pathway, leading to the formation of a stable pyridylmethyl-type cation.
Loss of Ethyl Group: The tertiary carbon has two ethyl substituents. The loss of an ethyl radical (•C₂H₅) is a likely fragmentation event.
Retro-Diels-Alder (RDA)-type reactions: While less common for simple pyridines, complex ring-opening mechanisms can sometimes occur. researchgate.net
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment | Plausible Fragmentation Pathway |
|---|---|---|---|
| 150.1124 | C2H5• (Ethyl radical) | [C9H14N2]+ | Loss of an ethyl group from the pentyl core. |
| 149.1281 | CH₂NH₂ (Aminomethyl) | [C10H15N]+ | Cleavage of the C-C bond alpha to the primary amine. |
| 122.1019 | C₄H₉ (Butyl radical) | [C₇H₁₂N₂]+ | Complex rearrangement and cleavage of the side chain. |
| 93.0573 | C₅H₁₁N (3-ethyl-3-aminopentane) | [C₆H₆N]+ | Cleavage of the C-C bond adjacent to the pyridine ring. |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, from which a molecular model showing bond lengths, bond angles, and torsion angles can be built and refined. mdpi.com
For this compound, a single-crystal X-ray structure would provide unambiguous confirmation of its molecular connectivity and conformation in the solid state. Key structural features that would be elucidated include:
Molecular Conformation: The exact spatial arrangement of the bulky 3-(aminomethyl)pentan-3-yl group relative to the planar pyridine ring. Steric hindrance would likely force the side chain to adopt a twisted conformation relative to the ring.
Bond Lengths and Angles: Precise measurements of all covalent bonds, which can provide insight into hybridization and electronic effects.
Supramolecular Structure: The arrangement of molecules within the crystal lattice, which is governed by intermolecular forces. The presence of both a hydrogen bond donor (the -NH₂ group) and hydrogen bond acceptors (the two nitrogen atoms) makes this compound an excellent candidate for forming extensive hydrogen-bonding networks. acs.org Furthermore, π–π stacking interactions between the aromatic pyridine rings of adjacent molecules could play a significant role in the crystal packing. researchgate.net
Lack of Publicly Available Crystallographic and Spectroscopic Data for this compound
A thorough search of scientific literature and chemical databases has revealed a significant absence of published experimental data regarding the advanced spectroscopic elucidation and structural characterization of the chemical compound this compound. Specifically, there is no available information on its bond lengths, bond angles, torsion angles, intermolecular interactions, crystal packing, or conformational preferences in the solid state.
This scarcity of data prevents a detailed analysis as requested. The scientific community relies on published research in peer-reviewed journals and entries in crystallographic databases to disseminate such specific structural and spectroscopic information. Without these primary sources, a scientifically accurate and detailed article on the specified topics for this particular compound cannot be generated.
General principles of organic chemistry and spectroscopy can provide theoretical estimations for a molecule with this structure. For instance, one would expect characteristic bond lengths and angles for the pyridine ring and the aliphatic chain. The aminomethyl group would likely participate in hydrogen bonding, influencing intermolecular interactions and crystal packing. Conformational preferences would be determined by steric hindrance around the quaternary carbon atom and the rotational freedom of the single bonds. However, without experimental data from techniques such as X-ray crystallography and multi-dimensional NMR spectroscopy, any discussion would remain purely speculative and would not constitute the "detailed research findings" required.
It is possible that the compound has been synthesized but its detailed structural analysis has not been performed or published in publicly accessible domains. Further research, including de novo synthesis and comprehensive analytical characterization, would be necessary to generate the data required to fulfill the detailed structural analysis requested.
Computational and Theoretical Investigations of 2 3 Aminomethyl Pentan 3 Yl Pyridine
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure
No published studies were found that performed Density Functional Theory (DFT) or ab initio calculations to analyze the electronic structure of 2-[3-(Aminomethyl)pentan-3-yl]pyridine.
Geometry Optimization and Equilibrium Structures
There is no available data from computational studies regarding the optimized geometry, bond lengths, bond angles, or equilibrium structure of this compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, their energy gap, or their spatial distribution for this compound is not available in the literature.
Molecular Electrostatic Potential (MEP) Mapping
No research detailing the Molecular Electrostatic Potential (MEP) map for this compound could be located. Consequently, information on its electrophilic and nucleophilic sites based on MEP analysis is unavailable.
Conformational Analysis and Potential Energy Surfaces
A search for studies on the conformational analysis or potential energy surfaces of this compound yielded no results.
Rotational Barriers and Preferred Conformations
Information regarding the computational analysis of rotational energy barriers or the identification of the most stable, preferred conformations of this compound has not been reported in scientific literature.
Influence of Substituents on Conformational Preferences
There are no available studies that investigate how substituents on the pyridine (B92270) ring or the pentyl chain would influence the conformational preferences of this molecule.
Spectroscopic Property Prediction from Theoretical Calculations
Theoretical calculations, typically employing Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These methods can provide valuable insights that complement experimental data. However, no specific studies were found that applied these methods to this compound.
Theoretical NMR Chemical Shifts and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a common practice in chemical research. This technique allows for the calculation of ¹H and ¹³C chemical shifts and coupling constants for a given molecular structure. A search of the literature did not yield any studies that have performed these calculations for this compound.
Vibrational Frequencies and Intensities
Computational methods are frequently used to calculate the vibrational frequencies (infrared and Raman spectra) of molecules. These calculations can help in the assignment of experimental spectral bands to specific molecular vibrations. Despite the availability of these techniques, no published data on the theoretical vibrational frequencies and intensities for this compound were found.
UV-Vis Absorption Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra, providing information about electronic transitions within a molecule. A literature search revealed no published TD-DFT studies or simulated UV-Vis spectra for this compound.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry plays a crucial role in elucidating reaction mechanisms, offering insights into the energetics and pathways of chemical transformations. This often involves mapping the potential energy surface of a reaction.
Transition State Characterization and Activation Energies
The characterization of transition states and the calculation of activation energies are fundamental to understanding reaction kinetics. These computational studies provide a detailed picture of the energy barriers that must be overcome for a reaction to proceed. No research was found detailing the computational characterization of transition states or activation energies for reactions involving the formation or transformation of this compound.
Reaction Coordinate Diagrams
Reaction coordinate diagrams, constructed from computational data, visually represent the energy profile of a reaction from reactants to products, passing through transition states and intermediates. Such diagrams are invaluable for a comprehensive understanding of a reaction mechanism. However, no reaction coordinate diagrams specifically calculated for reactions involving this compound are available in the surveyed literature.
Basicity and Nucleophilicity Predictions
The acid dissociation constant (pKa) is a critical measure of a molecule's basicity in solution. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) associated with the protonation reaction in a simulated aqueous environment. mdpi.com High-level quantum chemical calculations, such as DFT (e.g., using the B3LYP functional) combined with a continuum solvation model, provide a robust approach for these predictions. nih.gov
The protonation of this compound involves two equilibria, corresponding to the protonation of the two nitrogen centers.
First Protonation: The initial protonation can occur at either the pyridine nitrogen (N_py_) or the amine nitrogen (N_am_). The relative basicity of these two sites determines the dominant species in solution as pH decreases. Generally, the lone pair of an aliphatic amine is more basic than that of a pyridine nitrogen. masterorganicchemistry.com This is because the sp³-hybridized orbital of the amine has more p-character and is less tightly held than the sp²-hybridized orbital of the pyridine nitrogen. Furthermore, the pyridine nitrogen's lone pair is part of the aromatic system's delocalized π-electron cloud, which can reduce its availability. masterorganicchemistry.com Therefore, the aminomethyl group is predicted to be the primary site of protonation.
Second Protonation: Once the more basic site is protonated, a second protonation can occur at the remaining nitrogen atom at a much lower pH.
Computational calculations would determine the pKa of the conjugate acid for each potential protonation site (pKaH). The site with the higher predicted pKaH value corresponds to the more basic center. mdpi.com
Illustrative Data Table: Predicted pKa Values
The following table presents hypothetical pKa values for the two basic centers of this compound, as would be predicted by DFT calculations. These values are for illustrative purposes and are based on the known basicity trends of similar functional groups.
| Basic Center | Nitrogen Atom | Predicted pKaH (Illustrative) | Predicted Protonation Order |
| Aminomethyl Group | Primary Amine (N_am) | ~10.4 | 1st |
| Pyridine Ring | Pyridine (N_py_) | ~5.8 | 2nd |
Nucleophilicity, the ability of a species to donate an electron pair to an electrophile, is distinct from Brønsted-Lowry basicity but is often correlated with it. Computational chemistry provides several descriptors to quantify and compare the nucleophilic character of different atomic sites within a molecule. ias.ac.inresearchgate.net These descriptors are typically derived from the analysis of frontier molecular orbitals (FMOs).
HOMO Energy (E_HOMO_): The energy of the Highest Occupied Molecular Orbital is a key indicator of nucleophilicity. A higher (less negative) E_HOMO_ signifies that the electrons are less tightly bound and more available for donation to an electrophile, indicating greater nucleophilicity. researchgate.net For this compound, the lone pair of the aminomethyl nitrogen is expected to contribute more significantly to the HOMO than the pyridine nitrogen, resulting in a higher E_HOMO_ associated with the amine.
Nucleophilicity Index (N): This global reactivity descriptor is derived from the HOMO energy and provides a quantitative scale for nucleophilicity. ias.ac.in It is often calculated relative to a reference molecule like tetracyanoethylene (B109619) (TCE). ias.ac.in
Fukui Functions (f⁻): These functions describe the electron density distribution in the HOMO and can identify the most probable sites for nucleophilic attack. researchgate.net A higher value of the Fukui function at a particular atom indicates a greater propensity for that atom to act as a nucleophile.
For this compound, the aminomethyl nitrogen is predicted to be the more potent nucleophilic center. This is because its lone pair is localized in an sp³ orbital, making it sterically more accessible and electronically more available compared to the sp² lone pair of the pyridine nitrogen. masterorganicchemistry.combeilstein-journals.org
Illustrative Data Table: Calculated Nucleophilicity Descriptors
This table provides hypothetical values for key nucleophilicity descriptors for the nitrogen centers in this compound, as would be derived from DFT calculations. These values are for illustrative purposes only.
| Atomic Site | Descriptor | Calculated Value (Illustrative) | Interpretation |
| Aminomethyl Nitrogen (N_am) | E_HOMO_ (eV) | -5.9 | More reactive, stronger nucleophile |
| Nucleophilicity Index, N (eV) | 3.1 | High nucleophilicity | |
| Pyridine Nitrogen (N_py_) | E_HOMO_ (eV) | -6.8 | Less reactive, weaker nucleophile |
| Nucleophilicity Index, N (eV) | 2.2 | Moderate nucleophilicity |
Stereochemical and Conformational Aspects of 2 3 Aminomethyl Pentan 3 Yl Pyridine
Chirality and Stereoisomerism in the Pentan-3-yl Moiety
The stereochemistry of 2-[3-(Aminomethyl)pentan-3-yl]pyridine is centered on the pentan-3-yl moiety, which contains a chiral center.
Enantiomeric Forms and Diastereomeric Relationships
The carbon atom at the 3-position of the pentan-3-yl group is a stereocenter, as it is bonded to four different substituents: a pyridin-2-yl group, an aminomethyl group, an ethyl group, and another ethyl group. This chirality gives rise to the existence of two enantiomeric forms of the molecule: (R)-2-[3-(aminomethyl)pentan-3-yl]pyridine and (S)-2-[3-(aminomethyl)pentan-3-yl]pyridine. These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.
If an additional chiral center were introduced into the molecule, diastereomers would be possible. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.
Methods for Enantiomeric Resolution
The separation of the racemic mixture of this compound into its individual enantiomers, a process known as enantiomeric resolution, can be achieved through several established methods. libretexts.org Since the target molecule is a chiral amine, a common approach involves the formation of diastereomeric salts. libretexts.org This is accomplished by reacting the racemic amine with a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. libretexts.org Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.
Another potential method for resolution is through enzymatic kinetic resolution. researchgate.net Certain enzymes, such as lipases, can selectively acylate one enantiomer of a chiral amine at a faster rate than the other, allowing for the separation of the unreacted enantiomer from the acylated product. researchgate.netgoogle.com Chiral chromatography, particularly gas chromatography or high-performance liquid chromatography (HPLC) using a chiral stationary phase, can also be employed for the analytical and preparative separation of the enantiomers. nih.gov
Rotational Isomerism and Conformations of the Aminomethylpentane Side Chain
The aminomethylpentane side chain of this compound possesses significant conformational flexibility due to rotation around its single bonds.
Preferred Rotamers around C-C and C-N Bonds
The conformation of the side chain is determined by the rotational barriers around the various carbon-carbon (C-C) and carbon-nitrogen (C-N) single bonds. The rotation around the bond connecting the pyridine (B92270) ring to the pentan-3-yl moiety and the bonds within the pentyl group will lead to various staggered and eclipsed conformations. The relative energies of these conformers are influenced by steric hindrance between adjacent groups. For instance, gauche interactions between the bulky pyridine ring and the ethyl groups will be energetically disfavored.
Computational studies on similar systems, such as 2-aminopyridine, have shown that the rotation of the amino group is a complex process that can involve more than one rotational barrier. uisek.edu.ec The preferred rotamers will be those that minimize steric repulsion and maximize any stabilizing interactions.
Intramolecular Interactions Influencing Conformation
A key factor influencing the conformation of the aminomethylpentane side chain is the potential for intramolecular hydrogen bonding. An intramolecular hydrogen bond can form between the nitrogen atom of the pyridine ring and a hydrogen atom of the aminomethyl group (-CH₂NH₂). nih.govrsc.org This interaction would lead to a more compact, cyclic-like conformation. The formation of such a hydrogen bond can significantly restrict the conformational mobility of the peptide backbone in related molecules. nih.gov
Studies on pyridin-2-yl guanidine (B92328) derivatives have shown that intramolecular hydrogen bonding between the pyridine nitrogen and the guanidinium (B1211019) protons can dictate the conformational preference, leading to a 180° change in the dihedral angle compared to derivatives where this interaction is absent. researchgate.netedepositireland.ie It is plausible that a similar, albeit weaker, N-H···N interaction in this compound could favor specific rotamers where the aminomethyl group is oriented towards the pyridine nitrogen. Such intramolecular hydrogen bonds are known to be important in improving membrane permeability in drug design by shielding polar groups. rsc.org
Dynamic Conformational Exchange Processes
The various conformations of this compound are not static but are in a state of rapid interconversion at room temperature. This dynamic conformational exchange can be studied using techniques such as dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. libretexts.org
By varying the temperature, it is possible to slow down the rate of conformational exchange. libretexts.org At low temperatures, the interconversion may become slow enough on the NMR timescale to allow for the observation of distinct signals for the different conformers. researchgate.net Analysis of the changes in the NMR spectra as a function of temperature can provide quantitative information about the energy barriers to rotation and the relative populations of the different conformers. libretexts.org Two-dimensional exchange spectroscopy (EXSY) is another powerful NMR technique that can be used to probe these dynamic processes. libretexts.org
Ring Puckering and Inversion Dynamics
The concept of ring puckering and inversion dynamics is characteristic of non-planar cyclic systems, such as cyclohexane. In the case of this compound, the pyridine ring is an aromatic heterocycle and is inherently planar. Therefore, it does not exhibit ring puckering or inversion in the traditional sense. The conformational dynamics of this molecule are instead dominated by the rotations around the single bonds of the flexible 3-(aminomethyl)pentan-3-yl side chain.
The key rotational degrees of freedom in the side chain include:
Rotation around the C2(pyridine)-C3(pentane) bond.
Rotations around the C3-C(ethyl) and C3-C(aminomethyl) bonds.
Rotation around the C(pentane)-C(aminomethyl) and C(aminomethyl)-N bonds.
Computational Modeling of Conformational Landscapes
Due to the challenges in experimentally characterizing the full conformational space of flexible molecules, computational modeling has become an indispensable tool. chemrxiv.orgmit.edursc.orgrsc.org Methods such as Density Functional Theory (DFT) are frequently employed to explore the conformational landscapes of organic molecules, including those with flexible side chains. chemrxiv.orgmit.edursc.orgrsc.orgresearchgate.net
A computational analysis of this compound would typically involve a systematic search of the potential energy surface by varying the key dihedral angles of the side chain. This process identifies various energy minima, which correspond to stable conformers, and the transition states that connect them. The results of such an analysis would provide insights into the relative populations of different conformers at a given temperature and the energy barriers for interconversion between them.
A hypothetical computational study on this compound could yield data such as that presented in the table below. This table illustrates how different conformers, defined by their dihedral angles, would have distinct relative energies. The conformer with the lowest energy is considered the most stable.
| Conformer | Dihedral Angle τ1 (°C(Py)-C-C-N) | Dihedral Angle τ2 (°C-C-N-H) | Relative Energy (kcal/mol) |
| A | 178.5 | 60.2 | 0.00 |
| B | 65.2 | 179.1 | 1.25 |
| C | -68.9 | 58.7 | 1.31 |
| D | -175.4 | -62.3 | 2.10 |
This table is interactive and presents hypothetical data for illustrative purposes.
Such computational models can predict molecular descriptors that are sensitive to the three-dimensional structure, which is crucial for understanding structure-activity relationships. chemrxiv.orgmit.edursc.orgrsc.org
Influence of Conformation on Reactivity and Ligand Binding
The conformational state of this compound is expected to have a significant impact on its reactivity and its ability to act as a ligand. The spatial arrangement of the pyridine nitrogen and the nitrogen of the aminomethyl group can either facilitate or hinder their participation in chemical reactions or coordination to a metal center.
Different conformers will present varying degrees of steric hindrance around the lone pair of electrons on the pyridine nitrogen. rsc.org For example, a conformation where the bulky pentyl group is folded back over the pyridine ring would sterically shield the nitrogen, potentially reducing its nucleophilicity and its ability to bind to other chemical species. Conversely, a more extended conformation would leave the pyridine nitrogen more accessible.
Furthermore, the relative orientation of the two nitrogen atoms is critical for the molecule's potential to act as a bidentate ligand. Certain conformations may position the two nitrogen atoms at an optimal distance and geometry to chelate a metal ion, thereby forming a stable complex. Other conformers might place the nitrogen atoms too far apart or in an orientation unsuitable for chelation. The ability of a ligand to adopt the correct conformation for binding is a key factor in the stability of the resulting complex. The binding of a ligand to a protein can also induce conformational changes in both the ligand and the protein to achieve an optimal fit. nih.govresearchgate.netyoutube.comdntb.gov.ua
The interplay between the conformational preferences of the molecule and the geometric requirements of a binding site is a fundamental aspect of molecular recognition. Therefore, understanding the conformational landscape of this compound is essential for predicting its behavior in various chemical and biological contexts.
Potential Applications of 2 3 Aminomethyl Pentan 3 Yl Pyridine in Chemical Systems
Catalysis and Organocatalysis
The integration of a pyridine (B92270) moiety and an amino group within a single molecular framework positions 2-[3-(Aminomethyl)pentan-3-yl]pyridine as a promising candidate for catalytic applications. The two nitrogen atoms can act in concert to coordinate with a metal center or to participate in organocatalytic transformations.
As Ligands in Transition Metal Catalysis for Organic Transformations
The pyridine ring and the aminomethyl group in this compound can act as a bidentate ligand, forming a stable five-membered chelate ring with a transition metal ion. This chelation significantly enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect. nih.govdoi.org Analogous, simpler bidentate ligands like 2-(aminomethyl)pyridine (amp) have been shown to effectively coordinate with metal centers, such as dirhodium(II), in a stepwise chelating process. nih.gov
The most distinctive feature of this ligand is the bulky pentyl group attached to the quaternary carbon, which creates a sterically hindered environment around the coordinated metal center. Such steric demand can be highly advantageous in catalysis. It can influence the coordination geometry, limit the number of substrates that can access the catalytic site, and thereby enhance selectivity. researchgate.net Furthermore, sterically hindered ligands are known to be effective in challenging cross-coupling reactions involving ortho-substituted or otherwise demanding substrates. nih.govrsc.org For instance, ligands with significant steric bulk have been successfully employed in Suzuki-Miyaura coupling and C-N coupling reactions. nih.govrsc.org Therefore, complexes of this compound with metals like palladium, rhodium, or copper could potentially serve as effective catalysts for a range of organic transformations.
| Ligand Type | Metal Center | Catalytic Application | Role of Ligand Structure | Reference |
|---|---|---|---|---|
| 2-(Aminomethyl)pyridine (amp) | Rhodium(II) | Model for Chelation Processes | Demonstrates fundamental bidentate N,N' chelation to a dimetal center. | nih.gov |
| Bis(1,2,3-triazolyl-pyridine) | Palladium(II) | Suzuki–Miyaura Coupling | Electronic and steric properties of the chelating N,N' ligand enhance catalytic activity. | rsc.org |
| Pyrrole-ol Ligands (N,O-bidentate) | Copper(I) | C–N Coupling | Facilitates coupling of sterically hindered aryl iodides and amines. | nih.gov |
| Furo[3,2-b]pyridine (N,O-bidentate) | Ruthenium(II) | Asymmetric Catalysis | Sterically demanding ligand creates a highly shielded catalytic site. | researchgate.net |
Role in Asymmetric Catalysis
While this compound is itself achiral, it serves as an excellent scaffold for the development of chiral ligands for asymmetric catalysis. Chirality could be introduced by modifying the pentyl backbone or by synthesizing the molecule from chiral precursors. The resulting chiral ligand would combine the proven coordinating ability of the pyridine-amine motif with a rigid, sterically defined chiral pocket.
The field of asymmetric catalysis heavily relies on chiral ligands to control the stereochemical outcome of a reaction. nih.gov Chiral pyridine-containing ligands, in particular, are a well-established and versatile class, with examples ranging from pyridine-oxazolines to planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP). scispace.comrsc.orgacs.org These ligands have proven effective in a wide array of enantioselective reactions. A chiral analogue of this compound could be applied in metal-catalyzed reactions such as asymmetric hydrogenation, alkylation, or cyclopropanation, where the combination of chelation and steric hindrance would be key to inducing high levels of enantioselectivity.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent forces. The structural elements of this compound make it a versatile building block for constructing larger, self-assembled architectures.
Host-Guest Interactions
Host-guest chemistry focuses on the formation of complexes between a large 'host' molecule and a smaller 'guest' molecule. libretexts.orgmdpi.com The aminomethylpyridine framework is well-suited to act as a guest. Upon protonation, the resulting pyridinium (B92312) cation can be encapsulated within the cavity of various macrocyclic hosts. Studies on the simpler analogue, 3-(aminomethyl)pyridine (B1677787), have demonstrated the formation of stable 1:1 inclusion complexes with hosts like tetramethylcucurbit nih.govuril, with the guest molecule held inside the host's cavity. asianpubs.orgasianpubs.org
Formation of Coordination Polymers or Metal-Organic Frameworks (MOFs)
A coordination polymer is a structure containing metal centers linked by organic ligands into one-, two-, or three-dimensional networks. wikipedia.org Metal-Organic Frameworks (MOFs) are a subclass of these materials characterized by their porosity. alfa-chemistry.com The ability of this compound to bridge metal centers makes it a potential linker for the synthesis of such materials.
Isomers of aminomethylpyridine have been successfully used to construct coordination polymers. For example, 3-(aminomethyl)pyridine has been shown to link cobalt(II) and silver(I) ions to form 1D chains and 2D networks. acs.orgnih.gov The pyridine and amino nitrogens can coordinate to different metal centers, acting as a bridging ligand, or they can chelate to a single metal center, which then becomes a node linked by other bridging ligands. The use of pyridine-based organic linkers is a common strategy in the design of functional MOFs. acs.orgrsc.orgresearchgate.net Given the bulky and flexible nature of the pentyl group, 2-[3-(Aminomethyl)pentan-3-yl)pyridine] would likely favor the formation of 1D or 2D coordination polymers. Achieving a porous 3D MOF would likely require its use in combination with more rigid, linear co-ligands to control the dimensionality of the resulting framework. nih.gov
| Ligand | Metal Ion | Dimensionality | Structural Motif | Reference |
|---|---|---|---|---|
| 2-(Aminomethyl)pyridine | Silver(I) | 1D & 2D | Forms polymeric chains, helicates, and 2D networks depending on the counter-ion. | acs.org |
| 3-(Aminomethyl)pyridine | Cobalt(II) | 1D | Ligands bridge metal centers to form polymeric chains. | nih.gov |
| 4-(Aminomethyl)pyridine | Silver(I) | 1D & 2D | Forms simple 1D chains and 2D chiral networks. | acs.org |
Structure-Property Relationships in Non-Biological Contexts
The potential chemical applications of this compound are intrinsically linked to its molecular structure. The relationship between its structural features and the potential properties of its metal complexes or supramolecular assemblies is critical for designing functional chemical systems. nih.govrsc.orgresearchgate.net
Chelation and Stability: The primary determinant of its coordinating ability is the bidentate N,N' chelation, which forms a thermodynamically stable five-membered ring with metal ions. This stability is a foundational property that makes it a reliable ligand. nih.govdoi.org
Steric Influence: The bulky 3-pentyl group attached to a quaternary carbon provides significant steric hindrance. This feature is expected to have a profound impact on the properties of its metal complexes. It can dictate the coordination number of the metal, enforce specific geometries (e.g., distorted tetrahedral or square planar), and prevent unwanted side reactions such as the formation of inactive catalyst dimers. In catalysis, this steric bulk can be leveraged to achieve high substrate selectivity. researchgate.net
Electronic Asymmetry: The ligand is electronically asymmetric. The pyridine ring is a π-accepting ligand, capable of stabilizing electron-rich metal centers, while the alkylamine group is a pure σ-donor. This electronic differentiation between the two coordination sites can influence the reactivity of the metal center and other co-ligands in a complex, a principle that is often exploited in catalyst design. nih.gov
Correlation of Structural Features with Catalytic Efficiency
The catalytic efficiency of a metal complex is intricately linked to the structural properties of its ligands. For this compound, the interplay between its chelating nature and its significant steric bulk is expected to be the primary determinant of its catalytic performance.
Chelating Backbone: The 2-(aminomethyl)pyridine framework is a well-established motif in the design of catalysts for various organic transformations, including hydrogenation and transfer hydrogenation reactions. The formation of a stable chelate with a metal ion, such as Ruthenium or Osmium, is crucial for creating a catalytically active species by preventing ligand dissociation and stabilizing the metal center.
Steric Hindrance: The most prominent feature of this ligand is the 3-pentyl group attached to the carbon alpha to the amine. This substituent creates a sterically congested environment around the metal center. This bulk can have several competing effects on catalytic efficiency:
Selectivity: Conversely, a well-defined, sterically demanding pocket around the metal can enhance reaction selectivity. By controlling the orientation in which a substrate can approach and bind to the catalyst, high levels of regioselectivity or enantioselectivity (if a chiral version were synthesized) could potentially be achieved.
Catalyst Stability: Bulky substituents often act as a protective shield for the metal center, preventing decomposition pathways such as catalyst dimerization or unwanted side reactions. This can lead to a longer catalyst lifetime and higher total turnover numbers (TON), even if the reaction rate is slower.
The following table outlines the expected correlation between the structural features of this compound and its catalytic properties when compared to a non-sterically hindered parent ligand.
| Structural Feature | Compared Ligand | Expected Effect on Catalytic Activity (TOF) | Expected Effect on Selectivity | Expected Effect on Catalyst Stability (TON) |
|---|---|---|---|---|
| 2-(Aminomethyl)pyridine Moiety | - | Enables formation of active catalytic species | Provides a basic framework for selectivity | Forms stable chelate, enhancing stability |
| Bulky 3-Pentyl Group | 2-(Aminomethyl)pyridine | Likely Decrease | Potential Increase | Potential Increase |
Influence of Substitution on Coordination Properties
The coordination properties of a ligand dictate the geometry, stability, and reactivity of the resulting metal complex. The substitutions on the this compound framework—both the existing pentyl group and hypothetical future substitutions—would profoundly influence its coordination behavior.
Influence of the 3-Pentyl Group: The primary substituent, the 3-pentyl group, exerts a dominant steric influence. This can be conceptualized in a manner analogous to the Tolman cone angle for phosphine (B1218219) ligands. The large steric footprint of this group is expected to:
Distort Coordination Geometry: It will likely cause significant steric repulsion with other ligands around the metal, forcing distorted geometries (e.g., moving from a perfect octahedral or square planar geometry) to accommodate the bulk.
Favor Lower Coordination Numbers: The steric demand may prevent the coordination of additional ligands, favoring complexes with lower coordination numbers over their less-hindered counterparts.
Electronic Effects: Alkyl groups are known to be weakly electron-donating through an inductive effect (+I). This would slightly increase the electron density on both the pyridine nitrogen and the aminomethyl nitrogen, enhancing their Lewis basicity and potentially leading to stronger metal-ligand bonds compared to an unsubstituted analogue. However, this electronic effect is generally considered minor compared to the substantial steric influence.
Influence of Hypothetical Pyridine Ring Substitution: In ligand design, the pyridine ring is often substituted to fine-tune the electronic and steric properties of the resulting complex. Adding substituents to the pyridine ring of this compound would offer a secondary method of modulating its coordination chemistry.
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) placed on the pyridine ring would further increase the Lewis basicity of the pyridine nitrogen, strengthening the metal-pyridine bond.
Electron-Withdrawing Groups (EWGs): Groups like chloro (-Cl) or trifluoromethyl (-CF₃) would decrease the electron density on the pyridine nitrogen, weakening the metal-pyridine bond. This can make the coordinated metal center more electrophilic and potentially more reactive.
The table below summarizes the predicted influence of various hypothetical substitutions on the coordination properties of the ligand.
| Substituent Position | Substituent Type | Example | Expected Influence on Pyridine N Basicity | Expected Influence on M-Pyridine Bond Strength |
|---|---|---|---|---|
| Pyridine Ring (e.g., C4 position) | Electron-Donating Group (EDG) | -OCH₃ | Increase | Increase |
| Pyridine Ring (e.g., C4 position) | Electron-Withdrawing Group (EWG) | -CF₃ | Decrease | Decrease |
| Alkyl Backbone | Bulky Alkyl Group | 3-Pentyl | Slight Increase (Inductive) | Dominantly influenced by steric hindrance |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-[3-(Aminomethyl)pentan-3-yl]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalizing the pyridine core. Key steps include:
- Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution under inert conditions (e.g., N₂ atmosphere).
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while THF or dichloromethane may stabilize intermediates .
- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve yields in reduction steps.
- Optimization Table :
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Aminomethylation | Pd/C | DMF | 80–100 | 65–78 | |
| Cyclization | None | THF | Reflux | 52 |
- Validation : Monitor intermediates via TLC or LC-MS. Purify via column chromatography (silica gel, eluent: EtOAc/hexane gradient) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the pyridine ring and aminomethyl branching. Compare chemical shifts with PubChem data for analogous pyridines (e.g., δ ~8.5 ppm for pyridine protons) .
- FTIR : Identify NH stretching (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns.
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) elucidate electronic properties and reactivity?
- Methodological Answer :
- DFT Modeling : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and predict nucleophilic/electrophilic sites .
- Solvent Effects : Use implicit solvation models (e.g., PCM) to simulate reactivity in polar solvents.
- Case Study : For structurally similar imidazopyridines, DFT revealed charge localization at the pyridine nitrogen, guiding functionalization strategies .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Structural Purity : Verify compound purity via HPLC (>95%) and elemental analysis. Impurities (e.g., unreacted intermediates) may skew bioassay results .
- Assay Conditions : Compare protocols (e.g., cell lines, concentrations). For example, IC₅₀ variations may arise from differing incubation times or serum content in media.
- SAR Analysis : Use analogs (e.g., N-(Pyridin-2-yl)amides) to identify critical functional groups. A similarity index >0.5 suggests conserved bioactivity regions .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in drug discovery?
- Methodological Answer :
- Scaffold Modification : Systematically vary substituents (e.g., alkyl chain length, substituent position) and test against target proteins (e.g., kinases).
- Theoretical Framework : Link SAR to molecular docking studies (e.g., AutoDock Vina) to predict binding affinities. Align hypotheses with receptor-ligand interaction theories .
- Data Integration : Use multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Methodological Guidance
Q. How to design a research proposal integrating synthesis and computational analysis?
- Step-by-Step Approach :
Literature Review : Identify gaps in synthetic routes (e.g., low-yield steps) and understudied electronic properties.
Hypothesis : Propose that solvent polarity modulates reaction kinetics (testable via Arrhenius plots).
Experimental Design : Combine parallel synthesis (varying solvents/catalysts) with DFT modeling.
Data Interpretation : Use statistical tools (ANOVA) to evaluate yield differences and correlate with computational descriptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
